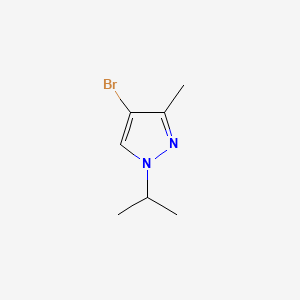

4-Bromo-1-isopropyl-3-methyl-1H-pyrazole

Beschreibung

Structure

3D Structure

Eigenschaften

IUPAC Name |

4-bromo-3-methyl-1-propan-2-ylpyrazole | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H11BrN2/c1-5(2)10-4-7(8)6(3)9-10/h4-5H,1-3H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NEZRKPLGDMBWDL-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=NN(C=C1Br)C(C)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H11BrN2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80673670 | |

| Record name | 4-Bromo-3-methyl-1-(propan-2-yl)-1H-pyrazole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80673670 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

203.08 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1215295-87-6 | |

| Record name | 4-Bromo-3-methyl-1-(1-methylethyl)-1H-pyrazole | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1215295-87-6 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 4-Bromo-3-methyl-1-(propan-2-yl)-1H-pyrazole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80673670 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

An In-depth Technical Guide to the Physicochemical Properties of 4-Bromo-1-isopropyl-3-methyl-1H-pyrazole

For Researchers, Scientists, and Drug Development Professionals

Authored by: Gemini, Senior Application Scientist

Introduction: The Significance of Substituted Pyrazoles in Modern Chemistry

The pyrazole nucleus is a cornerstone in medicinal and agricultural chemistry, renowned for its versatile pharmacological activities.[1][2] The strategic substitution on the pyrazole ring allows for the fine-tuning of a molecule's physicochemical properties, which in turn dictates its pharmacokinetic and pharmacodynamic profile. 4-Bromo-1-isopropyl-3-methyl-1H-pyrazole is a member of this important class of heterocyclic compounds. The presence of a bromine atom offers a handle for further synthetic modifications, such as cross-coupling reactions, making it a valuable intermediate in the synthesis of more complex molecules.[3][4] This guide provides a comprehensive overview of the predicted physicochemical properties of 4-Bromo-1-isopropyl-3-methyl-1H-pyrazole, alongside established methodologies for their experimental determination.

Predicted Physicochemical Properties

Due to the limited availability of experimental data for 4-Bromo-1-isopropyl-3-methyl-1H-pyrazole, the following properties have been predicted using established computational models and comparison with structurally similar compounds.

Molecular Structure and Identity

-

Molecular Formula: C₇H₁₁BrN₂

-

Molecular Weight: 203.08 g/mol

-

IUPAC Name: 4-bromo-1-isopropyl-3-methyl-1H-pyrazole

-

CAS Number: Not available.

Predicted Physical Properties

| Property | Predicted Value | Notes and Comparative Insights |

| Melting Point (°C) | 75 - 85 | The melting point of the related compound, 4-bromo-3-methyl-1H-pyrazole, is 77-79 °C. The introduction of the N-isopropyl group may slightly alter the crystal lattice packing and thus the melting point. |

| Boiling Point (°C) | ~270 | This is an estimation based on the boiling point of 4-bromo-3-isopropyl-1H-pyrazole, which is predicted to be 270°C.[5] |

| Density (g/cm³) | ~1.43 | This is an estimation based on the density of 4-bromo-3-isopropyl-1H-pyrazole, which is predicted to be 1.43 g/cm³.[5] |

| Solubility | Soluble in methanol and other polar organic solvents. | 4-bromo-3-methyl-1H-pyrazole is soluble in methanol. It is anticipated that the title compound will exhibit similar solubility in polar organic solvents. Solubility in aqueous solutions is expected to be low. |

| pKa | 2-3 | The pKa of pyrazole is approximately 2.5. The electron-withdrawing effect of the bromine atom at the 4-position is expected to slightly decrease the basicity of the pyrazole ring. |

| LogP | 2.0 - 3.0 | The lipophilicity (LogP) is an important parameter for drug absorption.[6] The presence of the isopropyl and methyl groups increases the lipophilicity compared to unsubstituted bromopyrazole. |

Spectroscopic Data (Predicted)

While experimental spectra are not available, the following are expected characteristic signals:

-

¹H NMR: Signals corresponding to the isopropyl group (a doublet and a septet), the methyl group (a singlet), and the pyrazole ring proton (a singlet).

-

¹³C NMR: Resonances for the three carbons of the isopropyl group, the methyl carbon, and the three distinct carbons of the pyrazole ring.

-

Mass Spectrometry (MS): A molecular ion peak (M+) and an M+2 peak of nearly equal intensity, which is characteristic of a compound containing one bromine atom.

Experimental Protocols for Physicochemical Characterization

The following section details the standard experimental procedures for determining the key physicochemical properties of novel compounds like 4-Bromo-1-isopropyl-3-methyl-1H-pyrazole.

Melting Point Determination

The melting point is a crucial indicator of purity.

Methodology: Capillary Melting Point

-

Sample Preparation: A small amount of the crystalline solid is finely ground and packed into a capillary tube to a height of 2-3 mm.

-

Instrumentation: The capillary tube is placed in a calibrated melting point apparatus.

-

Measurement: The sample is heated at a controlled rate (e.g., 1-2 °C/min) near the expected melting point.

-

Observation: The temperature range from the appearance of the first liquid droplet to the complete melting of the solid is recorded as the melting point range.

Causality Behind Experimental Choices: The slow heating rate near the melting point is critical for ensuring thermal equilibrium and obtaining an accurate measurement. A sharp melting range is indicative of a pure compound.

Sources

- 1. chemimpex.com [chemimpex.com]

- 2. Synthesis and Pharmacological Activities of Pyrazole Derivatives: A Review - PMC [pmc.ncbi.nlm.nih.gov]

- 3. 4-Bromo-3-methoxy-1-phenyl-1H-pyrazole [mdpi.com]

- 4. researchgate.net [researchgate.net]

- 5. 4-BROMO-3-ISOPROPYL-1H-PYRAZOLE (60061-60-1) - Chemical Safety, Models, Suppliers, Regulation, and Patents - Chemchart [chemchart.com]

- 6. Structural Optimization and Biological Activity of Pyrazole Derivatives: Virtual Computational Analysis, Recovery Assay and 3D Culture Model as Potential Predictive Tools of Effectiveness against Trypanosoma cruzi - PMC [pmc.ncbi.nlm.nih.gov]

Structure Elucidation and Confirmation of 4-Bromo-1-isopropyl-3-methyl-1H-pyrazole

An In-depth Technical Guide for Drug Development Professionals

Abstract

This technical guide provides a comprehensive framework for the unambiguous structural elucidation and confirmation of 4-Bromo-1-isopropyl-3-methyl-1H-pyrazole, a key heterocyclic intermediate in pharmaceutical synthesis. As a Senior Application Scientist, this document moves beyond a simple recitation of methods to instill a deep, causality-driven understanding of the analytical workflow. We will explore the synergistic application of mass spectrometry, vibrational spectroscopy, and advanced one- and two-dimensional nuclear magnetic resonance techniques. Each protocol is designed as a self-validating system, ensuring the highest degree of scientific integrity and trustworthiness in the final structural assignment. This guide is intended for researchers, analytical scientists, and drug development professionals who require robust and defensible characterization of novel chemical entities.

Introduction: The Imperative of Unambiguous Structural Confirmation

In the landscape of pharmaceutical development, the absolute structural integrity of an active pharmaceutical ingredient (API) and its synthetic intermediates is paramount. An incorrect structural assignment can lead to catastrophic failures in later stages, including loss of efficacy, unforeseen toxicity, and significant financial and regulatory setbacks. The target molecule, 4-Bromo-1-isopropyl-3-methyl-1H-pyrazole, possesses several structural features—regioisomers and tautomers—that necessitate a multi-faceted analytical approach to prevent ambiguity. For instance, the position of the isopropyl group on N1 versus N2, and the relative positions of the methyl and bromo substituents, cannot be confirmed by a single technique.

This guide presents an integrated analytical strategy, demonstrating how orthogonal data from multiple spectroscopic techniques converge to build an unshakeable, three-dimensional understanding of the molecular architecture. The causality behind each experimental choice is explained, reflecting a field-proven methodology for generating authoritative and reliable data.

The Analytical Workflow: A Strategy of Convergent Validation

A robust structural elucidation is not a linear process but a parallel investigation where each data stream informs and validates the others. The overall strategy is to first confirm the molecular formula and key functional groups, then map the precise atomic connectivity.

Caption: Integrated workflow for structural elucidation.

Mass Spectrometry (MS): The First Checkpoint

Expertise & Causality: The initial goal is to confirm that the compound has the correct elemental composition. High-Resolution Mass Spectrometry (HRMS) is superior to nominal mass for this purpose as it provides the exact mass, allowing for the calculation of a unique molecular formula. The presence of bromine, with its characteristic isotopic signature (⁷⁹Br and ⁸¹Br in an approximate 1:1 ratio), provides an immediate and powerful validation point.[1]

Expected Data

| Analysis | Expected Result | Rationale |

| HRMS (ESI+) | m/z for [M+H]⁺: 217.0284 / 219.0263 | Calculated for C₇H₁₂BrN₂⁺. The two peaks of nearly equal intensity confirm the presence of one bromine atom. |

| GC-MS (EI) | M⁺˙ at m/z 216 / 218 | Molecular ion peak. |

| Key Fragments | [M-CH₃]⁺ (loss of methyl), [M-C₃H₇]⁺ (loss of isopropyl), and fragments from pyrazole ring cleavage.[2][3] |

Protocol: High-Resolution Mass Spectrometry

-

Sample Preparation: Prepare a 1 mg/mL stock solution of the compound in methanol or acetonitrile. Dilute this solution 1:1000 in 50:50 acetonitrile:water with 0.1% formic acid. The acid promotes protonation for electrospray ionization (ESI) in positive mode.

-

Instrument Setup: Calibrate the mass spectrometer (e.g., a Q-TOF or Orbitrap) using a known standard immediately prior to the run to ensure high mass accuracy (<5 ppm).

-

Acquisition: Infuse the sample directly or via LC injection. Acquire data in positive ion mode over a mass range of m/z 50-500.

-

Data Analysis: Extract the masses for the [M+H]⁺ isotopic cluster. Use the instrument software to calculate the molecular formula from the measured exact mass of the monoisotopic peak and compare it to the theoretical value. Confirm the isotopic pattern matches the theoretical distribution for a compound containing one bromine atom.

Infrared (IR) Spectroscopy: Functional Group Fingerprinting

Expertise & Causality: FT-IR spectroscopy is a rapid and cost-effective method to confirm the presence of expected functional groups and the absence of others.[4] For this molecule, we expect to see C-H stretches from the alkyl groups and aromatic-like stretches from the pyrazole ring. Critically, the absence of a broad N-H stretching band (~3100-3500 cm⁻¹) is strong evidence that the pyrazole nitrogen has been successfully alkylated.[5]

Expected Data

| Wavenumber (cm⁻¹) | Vibration Type | Significance |

| ~2970-2870 | C-H stretch (aliphatic) | Confirms presence of isopropyl and methyl groups. |

| ~1550-1450 | C=N, C=C ring stretch | Characteristic of the pyrazole ring system.[6] |

| ~1380 | C-H bend (isopropyl) | Often a distinctive doublet, confirming the isopropyl group. |

| ~1050 | C-N stretch | Associated with the pyrazole ring structure.[6] |

| Absence >3100 | No N-H stretch | Supports successful N-alkylation at the N1 position. |

Protocol: Attenuated Total Reflectance (ATR) FT-IR

-

Sample Preparation: Place a small, solvent-free sample (a few milligrams of solid or a single drop of liquid) directly onto the ATR crystal. No KBr pellet preparation is required, making this a fast and clean method.

-

Background Scan: With the clean, empty ATR crystal, run a background scan. This is crucial to subtract the spectral contributions of atmospheric CO₂ and water vapor.

-

Sample Scan: Apply the sample and lower the anvil to ensure good contact. Acquire the sample spectrum over a range of 4000-600 cm⁻¹. Typically, 16-32 scans are co-added to improve the signal-to-noise ratio.

-

Data Analysis: Process the spectrum (baseline correction, if necessary) and label the key peaks corresponding to the expected functional groups.

Nuclear Magnetic Resonance (NMR) Spectroscopy: The Definitive Map

NMR is the most powerful tool for elucidating the detailed structure of organic molecules in solution. A combination of 1D (¹H, ¹³C) and 2D experiments will allow us to map every atom's environment and its relationship to its neighbors.[7][8]

1D NMR: ¹H and ¹³C Spectra

Expertise & Causality: The ¹H spectrum provides information on the number of distinct proton environments, their electronic environment (chemical shift), their relative numbers (integration), and their neighboring protons (multiplicity). The ¹³C spectrum reveals the number of unique carbon environments. A DEPT (Distortionless Enhancement by Polarization Transfer) experiment is used to distinguish between CH₃, CH₂, CH, and quaternary carbons.

Predicted ¹H NMR Data (500 MHz, CDCl₃)

| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment | Rationale |

| ~7.50 | Singlet (s) | 1H | H5 | The sole proton on the pyrazole ring. It is a singlet as it has no adjacent proton neighbors. Its downfield shift is due to the aromatic nature of the ring. |

| ~4.50 | Septet (sept) | 1H | N-CH(CH₃)₂ | The methine proton of the isopropyl group. It is split into a septet by the six equivalent protons of the two methyl groups (n+1 rule, 6+1=7). |

| ~2.25 | Singlet (s) | 3H | C3-CH₃ | The methyl group on the pyrazole ring. It is a singlet as it has no adjacent proton neighbors. |

| ~1.45 | Doublet (d) | 6H | N-CH(CH₃)₂ | The six equivalent protons of the two isopropyl methyl groups. They are split into a doublet by the single methine proton (n+1 rule, 1+1=2). |

Predicted ¹³C NMR Data (125 MHz, CDCl₃)

| Chemical Shift (δ, ppm) | DEPT-135 | Assignment | Rationale |

| ~148.0 | Positive (CH) | C5 | Aromatic-like CH carbon of the pyrazole ring. |

| ~145.0 | No Signal | C3 | Quaternary carbon attached to the methyl group and nitrogen. |

| ~92.0 | No Signal | C4 | Quaternary carbon attached to the bromine. The "heavy atom effect" of bromine shifts this carbon upfield. |

| ~51.0 | Positive (CH) | N-CH(CH₃)₂ | Aliphatic methine carbon directly attached to nitrogen. |

| ~22.5 | Positive (CH₃) | N-CH(CH₃)₂ | The two equivalent methyl carbons of the isopropyl group. |

| ~12.0 | Positive (CH₃) | C3-CH₃ | The methyl carbon attached to the pyrazole ring. |

2D NMR: COSY, HSQC, and HMBC

Expertise & Causality: While 1D NMR provides strong evidence, 2D NMR provides definitive proof of connectivity, leaving no room for doubt.[9][10]

-

COSY (Correlation Spectroscopy): Identifies protons that are coupled to each other (typically through 2-3 bonds). We expect a single key correlation: between the isopropyl methine (CH) and the isopropyl methyls (CH₃).

-

HSQC (Heteronuclear Single Quantum Coherence): Correlates protons directly to the carbons they are attached to (¹J-coupling). This allows for unambiguous assignment of all protonated carbons.

-

HMBC (Heteronuclear Multiple Bond Correlation): This is the most critical experiment for confirming the overall scaffold. It shows correlations between protons and carbons over 2-3 bonds (²J and ³J-coupling), building the molecular skeleton piece by piece.

Key Expected HMBC Correlations

The following correlations would unambiguously confirm the structure of 4-Bromo-1-isopropyl-3-methyl-1H-pyrazole :

-

Isopropyl to Ring Connection: The isopropyl methine proton (~4.50 ppm) will show a correlation to the C5 carbon of the pyrazole ring (~148.0 ppm). This is a ³J-coupling that proves the isopropyl group is attached to N1.

-

Methyl to Ring Connection: The C3-methyl protons (~2.25 ppm) will show correlations to the C3 (~145.0 ppm) and C4 (~92.0 ppm) carbons of the pyrazole ring. This confirms the methyl group is at the C3 position.

-

Ring Proton Position: The H5 proton (~7.50 ppm) will show correlations to C3 (~145.0 ppm) and C4 (~92.0 ppm), confirming its position adjacent to the bromo-substituted carbon.

Caption: Key HMBC correlations confirming the molecular skeleton.

Protocol: NMR Data Acquisition

-

Sample Preparation: Accurately weigh 10-15 mg of the compound and dissolve it in ~0.6 mL of deuterated chloroform (CDCl₃) containing 0.03% v/v tetramethylsilane (TMS). A high-quality NMR tube is essential for good shimming.

-

1D ¹H Acquisition: Lock and shim the spectrometer. Acquire a standard proton spectrum with 8-16 scans.

-

1D ¹³C and DEPT-135 Acquisition: Acquire a proton-decoupled ¹³C spectrum. A sufficient number of scans (e.g., 1024 or more) may be needed for good signal-to-noise. Run a DEPT-135 experiment to differentiate carbon types.

-

2D COSY Acquisition: Use a standard gradient-selected COSY (gCOSY) pulse sequence.

-

2D HSQC Acquisition: Use a standard gradient-selected HSQC pulse sequence optimized for a one-bond C-H coupling constant of ~145 Hz.

-

2D HMBC Acquisition: Use a standard gradient-selected HMBC pulse sequence. The key parameter is the long-range coupling delay, which should be optimized for a coupling constant of ~8 Hz to preferentially observe 2- and 3-bond correlations.

-

Data Processing: Process all spectra using appropriate window functions (e.g., exponential for 1D, sine-bell for 2D) and perform Fourier transformation, phasing, and baseline correction.

Conclusion: The Convergence of Evidence

The structural elucidation of 4-Bromo-1-isopropyl-3-methyl-1H-pyrazole is achieved not by a single piece of evidence, but by the seamless convergence of orthogonal data. HRMS establishes the correct elemental formula and the presence of bromine. FT-IR confirms the expected functional groups and the crucial absence of an N-H bond. 1D NMR provides the initial map of atom environments, with characteristic multiplicities for the isopropyl and methyl groups. Finally, 2D NMR, particularly the HMBC experiment, serves as the ultimate arbiter, definitively linking these fragments into the single, correct regioisomeric structure. This rigorous, multi-technique approach ensures the highest level of confidence, providing the solid, trustworthy data required for progression in a drug development pipeline.

References

-

Kleizienė, N., Arbačiauskienė, E., Holzer, W., & Šačkus, A. (2009). 4-Bromo-3-methoxy-1-phenyl-1H-pyrazole. Molbank, 2009(4), M639. [Link][11][12]

-

Jimeno, M. L., et al. (1998). 1H and 13C NMR study of perdeuterated pyrazoles. Magnetic Resonance in Chemistry, 36(4), 291-294. [Link][13]

-

Saad, E. F., et al. (1998). Mass Spectrometric Study of Some Pyrazoline Derivatives. Rapid Communications in Mass Spectrometry, 12(13), 833-836. [Link][2]

-

Elyashberg, M., et al. (2012). Structure Elucidation from 2D NMR Spectra Using the StrucEluc Expert System: Detection and Removal of Contradictions in the Data. Magnetic Resonance in Chemistry, 50(S1). [Link][9]

-

Gómez-Cerezo, N., et al. (2023). Completion of Crystallographic Data for the Series of 4-Halogenated-1H-pyrazoles: Crystal Structure Determination of 4-Iodo-1H-pyrazole and Spectroscopic Comparison. Molecules, 28(14), 5440. [Link][5][14]

-

ResolveMass Laboratories Inc. (2024). Analytical Techniques in Pharmaceutical Reverse Engineering. [Link][4]

-

T. van der Does, et al. (1966). Electron-impact induced fragmentations of pyrazoles. Journal of the Chemical Society B: Physical Organic. [Link][3]

-

López, C., Claramunt, R. M., Trofimenko, S., & Elguero, J. (1993). A 13C NMR spectroscopy study of the structure of N-H pyrazoles and indazoles. Canadian Journal of Chemistry, 71(5), 678-687. [Link][15]

-

Pop, A., et al. (2022). Synthesis, Spectroscopic Characterization, Structural Analysis, and Evaluation of Anti-Tumor, Antimicrobial, and Antibiofilm Activities of Halogenoaminopyrazoles Derivatives. International Journal of Molecular Sciences, 23(23), 14618. [Link][8]

-

Blasi, F., et al. (2018). Theoretical NMR correlations based Structure Discussion. Magnetic Resonance in Chemistry, 56(6), 506-513. [Link][7]

-

JEOL. Structural Analysis of Organic Compound Using 2D - NMR Spectrum. [Link][10]

-

Zabar, R., et al. (2019). FT-IR spectra of (i) pyrazole ligands 1 and (ii) trinuclear pyrazolate complexes 2(Cu), (iii) 2(Ag) and (iv) 2(Au). ResearchGate. [Link][6]

-

Anderson, D. J., & Percival, A. (1966). A vibrational assignment for pyrazole. Journal of the Chemical Society B: Physical Organic. [Link][16]

Sources

- 1. benchchem.com [benchchem.com]

- 2. researchgate.net [researchgate.net]

- 3. Electron-impact induced fragmentations of pyrazoles - Journal of the Chemical Society B: Physical Organic (RSC Publishing) [pubs.rsc.org]

- 4. resolvemass.ca [resolvemass.ca]

- 5. mdpi.com [mdpi.com]

- 6. researchgate.net [researchgate.net]

- 7. Theoretical NMR correlations based Structure Discussion - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Synthesis, Spectroscopic Characterization, Structural Analysis, and Evaluation of Anti-Tumor, Antimicrobial, and Antibiofilm Activities of Halogenoaminopyrazoles Derivatives - PMC [pmc.ncbi.nlm.nih.gov]

- 9. researchgate.net [researchgate.net]

- 10. Structural Analysis of Organic Compound Using 2D - NMR Spectrum | Column | JEOL [jeol.com]

- 11. researchgate.net [researchgate.net]

- 12. mdpi.com [mdpi.com]

- 13. researchgate.net [researchgate.net]

- 14. researchgate.net [researchgate.net]

- 15. cdnsciencepub.com [cdnsciencepub.com]

- 16. A vibrational assignment for pyrazole - Journal of the Chemical Society B: Physical Organic (RSC Publishing) [pubs.rsc.org]

CAS number and molecular formula for 4-Bromo-1-isopropyl-3-methyl-1H-pyrazole

An In-depth Technical Guide to 4-Bromo-1-isopropyl-3-methyl-1H-pyrazole: Synthesis, Properties, and Applications for Advanced Research

Authored by a Senior Application Scientist

Foreword: The Strategic Value of Substituted Pyrazoles in Modern Chemistry

This document serves as a comprehensive technical guide for researchers, scientists, and drug development professionals. It provides a scientifically grounded, theoretical framework for the synthesis, characterization, and potential applications of this molecule, drawing upon established principles and data from closely related analogs.

Chemical Identity and Physicochemical Properties

The first step in understanding a molecule is to define its fundamental properties. For 4-Bromo-1-isopropyl-3-methyl-1H-pyrazole, these are outlined below.

| Identifier | Value | Source |

| IUPAC Name | 4-Bromo-1-(propan-2-yl)-3-methyl-1H-pyrazole | - |

| Molecular Formula | C₇H₁₁BrN₂ | - |

| Molecular Weight | 203.08 g/mol | - |

| CAS Number | Not assigned | - |

The physicochemical properties of this molecule can be predicted based on its structure and by comparison with its un-alkylated precursor, 4-bromo-3-methyl-1H-pyrazole (Molecular Weight: 161.00 g/mol )[3], and its N-methyl analog, 4-bromo-1-methyl-1H-pyrazole (Molecular Weight: 161.00 g/mol ). The introduction of the N-isopropyl group is expected to increase its lipophilicity (logP) and boiling point, while potentially influencing its solubility in organic solvents.

| Property | Predicted Value/State | Rationale |

| Appearance | Colorless to light yellow liquid or low-melting solid | Based on analogs like 4-bromo-1-methyl-1H-pyrazole, which is a liquid. |

| Boiling Point | > 190 °C at 760 mmHg | Higher than the N-methyl analog (185-188 °C) due to increased molecular weight and van der Waals forces. |

| Solubility | Soluble in common organic solvents (e.g., DCM, EtOAc, THF, DMF) | The nonpolar isopropyl group enhances solubility in organic media. |

| Stability | Stable under standard conditions; potentially light-sensitive | Common for halogenated heterocyclic compounds. |

Proposed Synthesis: N-Alkylation of 4-bromo-3-methyl-1H-pyrazole

The most direct and logical synthetic route to 4-Bromo-1-isopropyl-3-methyl-1H-pyrazole is through the N-alkylation of the readily available starting material, 4-bromo-3-methyl-1H-pyrazole. This transformation is a standard procedure in heterocyclic chemistry.

Synthetic Rationale and Mechanistic Insight

The pyrazole ring possesses two nitrogen atoms, but the N-H proton is acidic and can be readily removed by a suitable base to form a pyrazolide anion. This anion is a potent nucleophile that can then react with an electrophile, such as an alkyl halide, in an Sₙ2 reaction to form the N-alkylated product.

The choice of base is critical. A strong, non-nucleophilic base is required to fully deprotonate the pyrazole without competing in the subsequent alkylation step. Sodium hydride (NaH) is an excellent choice for this purpose, as it irreversibly deprotonates the pyrazole to generate the pyrazolide salt and hydrogen gas, which evolves from the reaction mixture, driving the equilibrium towards the product.

The electrophile, 2-bromopropane (isopropyl bromide), provides the isopropyl group. The reaction is typically conducted in an aprotic polar solvent, such as N,N-dimethylformamide (DMF) or tetrahydrofuran (THF), which can solvate the cation of the pyrazolide salt, enhancing the nucleophilicity of the anion.

Experimental Protocol

Reaction: N-isopropylation of 4-bromo-3-methyl-1H-pyrazole

Materials:

-

4-bromo-3-methyl-1H-pyrazole (1.0 eq)

-

Sodium hydride (60% dispersion in mineral oil, 1.1 eq)

-

2-bromopropane (1.2 eq)

-

Anhydrous N,N-dimethylformamide (DMF)

-

Ethyl acetate (EtOAc)

-

Saturated aqueous sodium bicarbonate (NaHCO₃) solution

-

Brine (saturated aqueous NaCl solution)

-

Anhydrous sodium sulfate (Na₂SO₄)

Procedure:

-

To a dry, round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), add 4-bromo-3-methyl-1H-pyrazole.

-

Dissolve the starting material in anhydrous DMF.

-

Cool the solution to 0 °C using an ice bath.

-

Carefully add the sodium hydride portion-wise to the stirred solution. Caution: Hydrogen gas is evolved. Ensure adequate ventilation.

-

Allow the mixture to stir at 0 °C for 30 minutes. The formation of the sodium pyrazolide may be observed as a change in the color or consistency of the mixture.

-

Add 2-bromopropane dropwise to the reaction mixture at 0 °C.

-

Allow the reaction to warm to room temperature and stir for 12-24 hours, or until TLC analysis indicates complete consumption of the starting material.

-

Carefully quench the reaction by the slow addition of saturated aqueous NaHCO₃ solution.

-

Transfer the mixture to a separatory funnel and extract with ethyl acetate (3x).

-

Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

-

Purify the crude product by flash column chromatography on silica gel to afford the pure 4-Bromo-1-isopropyl-3-methyl-1H-pyrazole.

Visualization of the Synthetic Workflow

Caption: Proposed synthetic workflow for 4-Bromo-1-isopropyl-3-methyl-1H-pyrazole.

Spectroscopic Characterization (Predicted)

The successful synthesis of the target compound would be confirmed by standard spectroscopic methods.

-

¹H NMR: The spectrum should show a characteristic septet and doublet for the isopropyl group, a singlet for the C3-methyl group, and a singlet for the C5-proton of the pyrazole ring.

-

¹³C NMR: The spectrum will show distinct signals for the seven carbon atoms, including the two carbons of the isopropyl group, the C3-methyl carbon, and the three carbons of the pyrazole ring (C3, C4, and C5).

-

Mass Spectrometry (MS): The mass spectrum will exhibit a characteristic isotopic pattern for a molecule containing one bromine atom (M+ and M+2 peaks in approximately a 1:1 ratio), with the molecular ion peaks corresponding to the calculated molecular weight.

Applications in Research and Drug Development

The strategic placement of the bromo, isopropyl, and methyl groups on the pyrazole scaffold makes 4-Bromo-1-isopropyl-3-methyl-1H-pyrazole a highly valuable, albeit theoretical, building block for combinatorial chemistry and lead optimization.

A Versatile Intermediate for Cross-Coupling Reactions

The bromine atom at the 4-position of the pyrazole ring is the key to its synthetic utility. It serves as a versatile handle for a variety of transition-metal-catalyzed cross-coupling reactions, allowing for the introduction of a wide range of substituents. This capability is crucial for exploring the structure-activity relationship (SAR) of a lead compound.

-

Suzuki Coupling: Reaction with boronic acids or esters to form C-C bonds, introducing aryl, heteroaryl, or alkyl groups.

-

Buchwald-Hartwig Amination: Reaction with amines to form C-N bonds, a common linkage in many pharmaceuticals.

-

Sonogashira Coupling: Reaction with terminal alkynes to introduce alkynyl moieties.

-

Heck Coupling: Reaction with alkenes to form substituted alkenes.

Role in Drug Design

The substituents on the pyrazole ring play specific roles in modulating the pharmacological properties of a molecule:

-

N-isopropyl group: This bulky, lipophilic group can enhance binding to hydrophobic pockets in target proteins, improve cell membrane permeability, and modulate the metabolic stability of the compound.

-

C3-methyl group: This small alkyl group can serve as a recognition element for the target protein or can be used to fine-tune the electronics and conformation of the pyrazole ring.

-

C4-bromo position: As described above, this is the primary point for diversification and exploration of chemical space.

Visualization of Synthetic Diversification

Caption: Diversification potential of the 4-bromo-pyrazole core.

Safety and Handling

While no specific safety data exists for 4-Bromo-1-isopropyl-3-methyl-1H-pyrazole, the hazards can be inferred from data on structurally similar compounds, such as 4-bromo-3-methyl-1H-pyrazole and other halogenated heterocycles.[3][4]

| Hazard Class | Description | Precautionary Measures |

| Acute Toxicity (Oral) | May be harmful if swallowed. | Do not ingest. Wash hands thoroughly after handling. |

| Skin Corrosion/Irritation | Causes skin irritation. | Wear protective gloves and clothing. |

| Serious Eye Damage/Irritation | Causes serious eye irritation. | Wear safety glasses with side-shields or goggles. |

| Respiratory Irritation | May cause respiratory irritation. | Use in a well-ventilated area or in a fume hood. |

Handling and Storage:

-

Personal Protective Equipment (PPE): Always wear appropriate PPE, including a lab coat, nitrile gloves, and safety glasses.

-

Engineering Controls: Handle in a well-ventilated chemical fume hood.

-

Storage: Store in a tightly sealed container in a cool, dry, and dark place.

-

Disposal: Dispose of in accordance with local, state, and federal regulations for hazardous chemical waste.

Conclusion

4-Bromo-1-isopropyl-3-methyl-1H-pyrazole represents a molecule of significant synthetic potential for researchers in drug discovery and materials science. Although not a stock chemical, its synthesis is straightforward from common precursors. The strategic combination of a versatile bromine handle with modulating isopropyl and methyl groups makes it an ideal scaffold for the rapid generation of diverse chemical libraries. This guide provides the foundational knowledge for its synthesis, handling, and strategic application in the pursuit of novel chemical entities.

References

-

PubChem. 4-Bromo-5-isopropyl-1H-pyrazole. National Center for Biotechnology Information. [Link]

-

PubChem. 4-bromo-3-fluoro-1-methyl-1H-pyrazole. National Center for Biotechnology Information. [Link]

-

PubChem. 4-bromo-3-methyl-1H-pyrazole. National Center for Biotechnology Information. [Link]

-

Chemchart. 4-BROMO-3-ISOPROPYL-1H-PYRAZOLE. [Link]

- Google Patents. CN102911174A - Synthesis method of 1H-pyrazolo (4, 3-b) pyridine-3-carboxylic acid ethyl ester and 6-bromine-substituted compound thereof.

-

ResearchGate. How can I convert bromo to isopropyl on pyrazole 4th position? [Link]

-

MDPI. 4-Bromo-3-methoxy-1-phenyl-1H-pyrazole. [Link]

Sources

The Synthetic Chemist's Guide to Substituted 4-Bromopyrazoles: A Comprehensive Review of Core Methodologies

Substituted 4-bromopyrazoles are pivotal building blocks in modern medicinal chemistry and drug development. Their unique structural motif and the versatile reactivity of the C-Br bond make them indispensable precursors for the synthesis of a wide array of biologically active compounds, including anti-inflammatory agents, kinase inhibitors, and agrochemicals.[1] This technical guide provides an in-depth review of the principal synthetic strategies for accessing this valuable class of molecules, offering field-proven insights, detailed experimental protocols, and a comparative analysis of methodologies to empower researchers in their synthetic endeavors.

Strategic Approaches to the Synthesis of 4-Bromopyrazoles

The synthesis of substituted 4-bromopyrazoles can be broadly categorized into two main strategies: the construction of the pyrazole ring followed by bromination, and the convergent one-pot synthesis where cyclization and bromination occur in a single operation. More niche, yet powerful, methods such as cycloaddition reactions and the functionalization of pre-existing pyrazoles via Sandmeyer-type reactions offer alternative routes to specific target structures. The choice of strategy is often dictated by the desired substitution pattern, the availability of starting materials, and scalability considerations.

The Classical Approach: Pyrazole Ring Synthesis Followed by Electrophilic Bromination

This well-established two-step sequence remains a cornerstone of 4-bromopyrazole synthesis. It offers a high degree of control and is amenable to a wide range of substitution patterns.

Knorr and Paal-Knorr Pyrazole Synthesis: The Foundation

The condensation of a 1,3-dicarbonyl compound with a hydrazine derivative, known as the Knorr pyrazole synthesis, is a fundamental and widely employed method for constructing the pyrazole core.[2] A closely related method, the Paal-Knorr synthesis, utilizes a 1,4-dicarbonyl compound. The regioselectivity of the Knorr synthesis is a critical consideration, particularly with unsymmetrical 1,3-dicarbonyls, as it can lead to a mixture of regioisomers.

The reaction mechanism proceeds through the initial formation of a hydrazone intermediate, followed by intramolecular cyclization and dehydration to afford the aromatic pyrazole ring. The choice of reaction conditions, such as the solvent and the presence of an acid or base catalyst, can significantly influence the reaction rate and regioselectivity.

Mechanism of the Knorr Pyrazole Synthesis

Caption: General workflow of the Knorr pyrazole synthesis.

Electrophilic Bromination of the Pyrazole Ring

Once the pyrazole core is synthesized, the introduction of a bromine atom at the C4 position is typically achieved through electrophilic aromatic substitution. The pyrazole ring is electron-rich, making it susceptible to attack by electrophiles. The C4 position is generally the most electron-rich and sterically accessible site, leading to high regioselectivity for bromination.[3]

A variety of brominating agents can be employed, with N-Bromosuccinimide (NBS) being the most common due to its ease of handling and high reactivity.[4] Other reagents such as elemental bromine (Br₂) and N-bromosaccharin have also been successfully utilized.[5][6]

Mechanism of Electrophilic Bromination with NBS

Caption: General mechanism for the electrophilic bromination of a pyrazole ring.

Experimental Protocol 1: Synthesis of 4-Bromo-1-phenyl-3,5-dimethylpyrazole

Step 1: Synthesis of 1-phenyl-3,5-dimethylpyrazole

-

To a solution of acetylacetone (10.0 g, 0.1 mol) in ethanol (100 mL), add phenylhydrazine (10.8 g, 0.1 mol).

-

Heat the reaction mixture at reflux for 2 hours.

-

Cool the mixture to room temperature and pour it into ice-water (200 mL).

-

Collect the precipitated solid by filtration, wash with water, and dry to afford 1-phenyl-3,5-dimethylpyrazole.

Step 2: Bromination

-

Dissolve 1-phenyl-3,5-dimethylpyrazole (8.6 g, 0.05 mol) in chloroform (100 mL).

-

Cool the solution to 0 °C in an ice bath.

-

Add N-Bromosuccinimide (NBS) (9.8 g, 0.055 mol) portion-wise over 30 minutes, maintaining the temperature below 5 °C.

-

Stir the reaction mixture at room temperature for 4 hours.

-

Wash the reaction mixture with saturated sodium thiosulfate solution (2 x 50 mL) and then with water (50 mL).

-

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

-

Recrystallize the crude product from ethanol to yield 4-bromo-1-phenyl-3,5-dimethylpyrazole.

| Brominating Agent | Solvent | Temperature (°C) | Time (h) | Yield (%) | Reference |

| NBS | Chloroform | 0 to RT | 4 | ~85-95 | [7] |

| Br₂ | Acetic Acid | RT | 2 | ~80-90 | [5] |

| N-Bromosaccharin | Dichloromethane | RT | 1 | ~90-98 | [6] |

Convergent Strategies: One-Pot Synthesis of 4-Bromopyrazoles

One-pot multicomponent reactions offer significant advantages in terms of efficiency, atom economy, and reduced waste generation. Several elegant one-pot procedures have been developed for the synthesis of 4-bromopyrazoles, directly from simple starting materials.[1]

A common approach involves the condensation of a 1,3-dicarbonyl compound and a hydrazine in the presence of a brominating agent.[5] This strategy circumvents the need to isolate the intermediate pyrazole, streamlining the synthetic process. The choice of catalyst and brominating agent is crucial for the success of these reactions.[6]

Experimental Protocol 2: One-Pot Synthesis of 4-Bromo-3,5-dimethyl-1-phenylpyrazole

-

In a round-bottom flask, mix acetylacetone (1.0 g, 10 mmol), phenylhydrazine (1.08 g, 10 mmol), and silica-supported sulfuric acid (0.1 g) in a mortar and pestle.[5]

-

Grind the mixture at room temperature for 10 minutes.

-

Add N-bromosaccharin (2.6 g, 10 mmol) to the mixture and continue grinding for an additional 15 minutes.[5]

-

Monitor the reaction by TLC. Upon completion, add dichloromethane (20 mL) and filter to remove the catalyst.

-

Wash the filtrate with saturated sodium bicarbonate solution (2 x 15 mL) and then with water (15 mL).

-

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.

-

Purify by column chromatography or recrystallization to afford 4-bromo-3,5-dimethyl-1-phenylpyrazole.

| 1,3-Dicarbonyl | Hydrazine | Brominating Agent | Catalyst | Yield (%) | Reference |

| Acetylacetone | Phenylhydrazine | N-Bromosaccharin | H₂SO₄/SiO₂ | 98 | [6] |

| Ethyl Acetoacetate | Phenylhydrazine | NBS | Acetic Acid | 85 | [8] |

| Dibenzoylmethane | Hydrazine Hydrate | Br₂ | None | 78 | [2] |

Cycloaddition Routes to 4-Bromopyrazoles

[3+2] Cycloaddition reactions provide a powerful and often highly regioselective method for the construction of the pyrazole ring. The synthesis of 4-bromopyrazoles via this strategy typically involves the reaction of a diazo compound with a brominated alkyne or a related dipolarophile.[9]

One notable example is the one-pot synthesis of 3,5-diaryl-4-bromopyrazoles from tosylhydrazones and gem-dibromoalkenes. In this process, the diazo compound and the bromoalkyne are generated in situ, leading to a highly efficient and convergent synthesis.[9]

Workflow for Cycloaddition Synthesis of 4-Bromopyrazoles

Caption: Convergent one-pot synthesis of 4-bromopyrazoles via in situ generation of reactants and subsequent cycloaddition.

The Sandmeyer Reaction: A Route from 4-Aminopyrazoles

The Sandmeyer reaction offers a classical yet effective method for the introduction of a bromine atom onto an aromatic ring via a diazonium salt intermediate.[10] This strategy is particularly useful for the synthesis of 4-bromopyrazoles when the corresponding 4-aminopyrazole is readily accessible. The synthesis of 4-aminopyrazoles can be achieved through various methods, including the reduction of 4-nitropyrazoles or the cyclization of β-ketonitriles with hydrazines.[11]

The Sandmeyer reaction involves the diazotization of the 4-aminopyrazole with nitrous acid (generated in situ from sodium nitrite and a strong acid) to form a pyrazolediazonium salt. Subsequent treatment with a copper(I) bromide catalyst promotes the displacement of the diazonium group with a bromide ion, liberating nitrogen gas.[12]

Experimental Protocol 3: Sandmeyer Bromination of 4-Amino-3,5-dimethylpyrazole

Step 1: Synthesis of 4-Amino-3,5-dimethylpyrazole (This can be achieved by reduction of 4-nitroso-3,5-dimethylpyrazole, which is obtained from the nitrosation of 3,5-dimethylpyrazole).[13]

Step 2: Diazotization and Sandmeyer Reaction

-

Suspend 4-amino-3,5-dimethylpyrazole (5.5 g, 0.05 mol) in a mixture of 48% hydrobromic acid (30 mL) and water (20 mL) and cool to 0-5 °C.[12]

-

Slowly add a solution of sodium nitrite (3.8 g, 0.055 mol) in water (10 mL) dropwise, keeping the temperature below 5 °C.

-

Stir the resulting diazonium salt solution at 0-5 °C for 30 minutes.

-

In a separate flask, dissolve copper(I) bromide (8.6 g, 0.06 mol) in 48% hydrobromic acid (20 mL).[12]

-

Slowly add the cold diazonium salt solution to the cuprous bromide solution with vigorous stirring.

-

Allow the reaction mixture to warm to room temperature and then heat to 60 °C for 1 hour until the evolution of nitrogen gas ceases.

-

Cool the mixture, extract with diethyl ether (3 x 50 mL), and wash the combined organic layers with saturated sodium bicarbonate solution and brine.

-

Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate to give 4-bromo-3,5-dimethylpyrazole.

Modern Frontiers: C-H Functionalization

Direct C-H functionalization represents an increasingly important area of research, offering the potential for highly efficient and atom-economical syntheses. While still an emerging field for the direct bromination of pyrazoles, palladium-catalyzed C-H activation has shown promise for the introduction of various functional groups onto the pyrazole ring.[14] Chelation-assisted palladium-catalyzed cascade bromination reactions have been developed, although these often lead to further functionalization in a one-pot process.[14] The development of more direct and selective C-H bromination methods for pyrazoles remains an active area of investigation.

Conclusion and Future Outlook

The synthesis of substituted 4-bromopyrazoles is a well-established field with a diverse array of reliable and robust methodologies. The classical approach of pyrazole ring formation followed by electrophilic bromination remains a workhorse in the field, offering predictability and broad substrate scope. For increased efficiency and convergence, one-pot multicomponent reactions have emerged as powerful alternatives. Cycloaddition and Sandmeyer reactions provide valuable niche strategies for accessing specific substitution patterns.

As the demand for novel and complex pyrazole-based drug candidates continues to grow, the development of even more efficient, selective, and sustainable synthetic methods will be paramount. The continued exploration of C-H functionalization and other modern synthetic techniques will undoubtedly expand the synthetic chemist's toolbox for the construction of these vital heterocyclic building blocks. This guide serves as a comprehensive resource for researchers to navigate the existing landscape of 4-bromopyrazole synthesis and to inspire the development of the next generation of innovative methodologies.

References

-

Alinezhad, H., et al. (2011). One-Pot Regioselective Synthesis of 4-Bromopyrazole Derivatives Under Solvent Free Conditions. Journal of the Mexican Chemical Society, 55(4), 238-241. Available at: [Link]

-

Alinezhad, H., et al. (2011). One-Pot Regioselective Synthesis of 4-Bromopyrazole Derivatives Under Solvent Free Conditions. ResearchGate. Available at: [Link]

-

Anonymous. (n.d.). Mastering Organic Synthesis with 4-Bromopyrazole: A Key Intermediate. Globleland. Available at: [Link]

-

Anonymous. (n.d.). Pyrazole synthesis. Organic Chemistry Portal. Available at: [Link]

-

Fichez, J., Busca, P., & Prestat, G. (n.d.). RECENT ADVANCES IN AMINOPYRAZOLES SYNTHESIS AND FUNCTIONALIZATION. [PDF]. Available at: [Link]

-

Huang, W., et al. (2015). Synthesis of polysubstituted 4-aminopyrazoles and 4-hydroxypyrazoles from vinyl azides and hydrazines. Organic & Biomolecular Chemistry, 13(17), 4964-4967. Available at: [Link]

-

Jia, X., et al. (2009). Chelation-assisted palladium-catalyzed cascade bromination/cyanation reaction of 2-arylpyridine and 1-arylpyrazole C-H bonds. The Journal of Organic Chemistry, 74(24), 9470-9474. Available at: [Link]

-

Li, Y., et al. (2014). Study of the synthesis mechanism of 4-amino-3,5-dimethyl pyrazole by fibre optic in-line FT-IR spectroscopy combined with independent component analysis. Analytical Methods, 6(13), 4586-4592. Available at: [Link]

-

Anonymous. (n.d.). Allylic Bromination by NBS with Practice Problems. Chemistry Steps. Available at: [Link]

-

Mu, S., et al. (2022). Electrocatalytic Three-Component Synthesis of 4-Bromopyrazoles from Acetylacetone, Hydrazine and Diethyl Bromomalonate. Chinese Journal of Organic Chemistry. Available at: [Link]

-

Penning, T. D., et al. (1997). Synthesis and Biological Evaluation of the 1,5-Diarylpyrazole Class of Cyclooxygenase-2 Inhibitors: Identification of 4-[5-(4-Methylphenyl)-3-(trifluoromethyl)-1H-pyrazol-1-yl]benzenesulfonamide (SC-58635, Celecoxib). Journal of Medicinal Chemistry, 40(9), 1347-1365. Available at: [Link]

-

Sha, Q., & Wei, Y. (2013). An Efficient One-Pot Synthesis of 3,5-Diaryl-4-bromopyrazoles by 1,3-Dipolar Cycloaddition of In Situ Generated Diazo Compounds and 1-Bromoalk-1-ynes. Synthesis, 45(03), 413-420. Available at: [Link]

-

Anonymous. (n.d.). Sandmeyer Reaction Mechanism. BYJU'S. Available at: [Link]

-

Anonymous. (n.d.). Recent trends in the chemistry of Sandmeyer reaction: a review. Journal of the Iranian Chemical Society. Available at: [Link]

-

Anonymous. (n.d.). Synthesis and Pharmacological Activities of Pyrazole Derivatives: A Review. Molecules. Available at: [Link]

-

Anonymous. (n.d.). Recent Advances in the Synthesis of Pyrazole Derivatives: A Review. Molecules. Available at: [Link]

-

Anonymous. (n.d.). Revisiting the Chemistry of Vinylpyrazoles: Properties, Synthesis, and Reactivity. Molecules. Available at: [Link]

-

Anonymous. (n.d.). Synthesis and structure–activity relationships of pyrazole-based inhibitors of meprin α and β. RSC Medicinal Chemistry. Available at: [Link]

-

Anonymous. (n.d.). Regioselective C(sp2)–H halogenation of pyrazolo[1,5-a]pyrimidines facilitated by hypervalent iodine(iii) under aqueous and ambient conditions. RSC Advances. Available at: [Link]

-

Anonymous. (n.d.). Approaches towards the synthesis of 5-aminopyrazoles. Beilstein Journal of Organic Chemistry. Available at: [Link]

-

Anonymous. (n.d.). Synthesis of 4-Amino-3,5-dinitropyrazole (LLM-116, 1) undergoes trimerization to 4-diazo-3,5- bis(4-amino-3,5-dinitropyrazol-1-yl)pyrazole (LLM-226) upon heating. [PDF]. Available at: [Link]

-

Anonymous. (n.d.). Bromination of Pyrazole and Pyrazolate Ligands in [Mo5S5(pz)4(pzH)5]Br2. ResearchGate. Available at: [Link]

-

Anonymous. (n.d.). Development of Scalable Processes for the Preparation of N-Methyl-3-Bromo-5-Methyl Pyrazole. ResearchGate. Available at: [Link]

-

Anonymous. (n.d.). Comparison of various synthesis methods and synthesis parameters of pyrazoline derivates. [PDF]. Available at: [Link]

-

Anonymous. (n.d.). An Efficient Synthesis of Substituted Pyrazoles from One-Pot Reaction of Ketones, Aldehydes, and Hydrazine Monohydrochloride. Sci-Hub. Available at: [Link]

- Anonymous. (n.d.). US7919633B2 - Process for preparation of celecoxib. Google Patents.

- Anonymous. (n.d.). WO2010095024A2 - An improved process for the preparation of celecoxib. Google Patents.

-

Anonymous. (n.d.). 4-[5-(4-methylphenyl)-3-(trifluoromethyl)-1h-pyrazol-1-yl]benzenesulfonamide (CEL) Summary. Molecular Modeling and Bioinformatics Group. Available at: [Link]

-

Anonymous. (n.d.). Synthesis and Biological Evaluation of the 1,5-Diarylpyrazole Class of Cyclooxygenase-2 Inhibitors: Identification of 4-[5-(4-Methylphenyl)-3- (trifluoromethyl)-1H-pyrazol-1-yl]benzenesulfonamide (SC-58635, Celecoxib). PubMed. Available at: [Link]

-

Anonymous. (n.d.). (PDF) Synthesis of arylbromides from arenes and N-bromosuccinimide (NBS) in acetonitrile A convenient method for aromatic bromination. ResearchGate. Available at: [Link]

-

Anonymous. (n.d.). An Efficient One-Pot Synthesis of 3,5-Diaryl-4-bromopyrazoles by 1,3-Dipolar Cycloaddition of In Situ Generated Diazo Compounds and 1-Bromoalk-1-ynes. Sci-Hub. Available at: [Link]

-

Anonymous. (n.d.). Sandmeyer Reaction Mechanism. YouTube. Available at: [Link]

Sources

- 1. Electrocatalytic Three-Component Synthesis of 4-Bromopyrazoles from Acetylacetone, Hydrazine and Diethyl Bromomalonate [sioc-journal.cn]

- 2. Synthesis and Pharmacological Activities of Pyrazole Derivatives: A Review - PMC [pmc.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. Allylic Bromination by NBS with Practice Problems - Chemistry Steps [chemistrysteps.com]

- 5. scielo.org.mx [scielo.org.mx]

- 6. researchgate.net [researchgate.net]

- 7. researchgate.net [researchgate.net]

- 8. An Efficient Synthesis of Substituted Pyrazoles from One-Pot Reaction of Ketones, Aldehydes, and Hydrazine Monohydrochloride [organic-chemistry.org]

- 9. An Efficient One-Pot Synthesis of 3,5-Diaryl-4-bromopyrazoles by 1,3-Dipolar Cycloaddition of In Situ Generated Diazo Compounds and 1-Bromoalk-1-ynes [organic-chemistry.org]

- 10. pubs.acs.org [pubs.acs.org]

- 11. Recent advances in the application of β-ketonitriles as multifunctional intermediates in organic chemistry - RSC Advances (RSC Publishing) DOI:10.1039/D4RA07788A [pubs.rsc.org]

- 12. pdf.benchchem.com [pdf.benchchem.com]

- 13. Study of the synthesis mechanism of 4-amino-3,5-dimethyl pyrazole by fibre optic in-line FT-IR spectroscopy combined with independent component analysis - Analytical Methods (RSC Publishing) [pubs.rsc.org]

- 14. Chelation-assisted palladium-catalyzed cascade bromination/cyanation reaction of 2-arylpyridine and 1-arylpyrazole C-H bonds - PubMed [pubmed.ncbi.nlm.nih.gov]

Predicted 1H and 13C NMR shifts for 4-Bromo-1-isopropyl-3-methyl-1H-pyrazole

An In-Depth Technical Guide to the Predicted ¹H and ¹³C NMR Shifts for 4-Bromo-1-isopropyl-3-methyl-1H-pyrazole

Introduction: The Central Role of NMR in Modern Drug Discovery

In the landscape of contemporary drug development and materials science, the unambiguous structural elucidation of novel chemical entities is a cornerstone of progress. Among the arsenal of analytical techniques available, Nuclear Magnetic Resonance (NMR) spectroscopy stands out for its unparalleled ability to provide detailed information about the molecular structure, connectivity, and environment of atoms within a molecule. For researchers working with heterocyclic compounds—a class of molecules central to medicinal chemistry—a predictive understanding of their NMR spectra is invaluable. It accelerates the confirmation of synthesized target molecules, aids in the identification of impurities, and provides a foundational dataset for further structural and conformational analysis.

This guide provides a detailed, predictive analysis of the ¹H and ¹³C NMR spectra for 4-Bromo-1-isopropyl-3-methyl-1H-pyrazole, a substituted pyrazole of interest in synthetic chemistry. By dissecting the molecule into its constituent functional groups and applying fundamental principles of NMR theory, we will explain the causality behind the predicted chemical shifts and coupling patterns. This document is intended for professionals in the chemical sciences who require a rigorous, field-proven understanding of NMR spectral interpretation for novel heterocyclic systems.

Molecular Structure and Atom Numbering

To facilitate a clear discussion, the following standardized numbering scheme for 4-Bromo-1-isopropyl-3-methyl-1H-pyrazole will be used throughout this guide.

Caption: Workflow for the prediction of NMR spectra from molecular structure.

Detailed ¹H NMR Shift Predictions

-

Pyrazole Ring Proton (H-5):

-

Prediction: δ ≈ 7.5 - 7.8 ppm (singlet, 1H).

-

Causality: In a parent 1H-pyrazole, the H-5 proton is typically found around 7.5 ppm. In our target molecule, several factors are at play. The N-isopropyl group is a weak electron-donating group, which would slightly shield H-5 (upfield shift). However, the bromine atom at C-4 exerts a powerful electron-withdrawing inductive effect. This effect deshields the entire ring system. Furthermore, the methyl group at C-3 provides minor electron donation. The dominant influence is the deshielding from the adjacent bromine, resulting in a predicted downfield shift relative to a simple alkyl-substituted pyrazole. Since there are no adjacent protons, this signal will appear as a sharp singlet. Spectroscopic data for a similar compound, 4-bromo-3-methoxy-1-phenyl-1H-pyrazole, shows the H-5 proton at 7.78 ppm, supporting this downfield prediction. [1][2]

-

-

Isopropyl Group Protons (N-CH(CH₃)₂):

-

Methine (CH, H-7): δ ≈ 4.4 - 4.7 ppm (septet, 1H, J ≈ 7 Hz).

-

Methyl (CH₃, H-8/9): δ ≈ 1.4 - 1.6 ppm (doublet, 6H, J ≈ 7 Hz).

-

Causality: The methine proton (H-7) is directly attached to the pyrazole's N1 nitrogen, a relatively electronegative atom. This proximity causes significant deshielding, pushing its chemical shift substantially downfield compared to a typical aliphatic CH. It will be split into a septet by the six equivalent protons of the two methyl groups (n+1 rule, 6+1=7). Conversely, the six methyl protons (H-8/9) are equivalent due to free rotation around the C7-N1 bond. They are split into a doublet by the single methine proton (1+1=2). The expected coupling constant (J) for this vicinal coupling in an isopropyl group is typically around 7 Hz. [3][4]

-

-

Methyl Group Protons (C-CH₃):

-

Prediction: δ ≈ 2.2 - 2.4 ppm (singlet, 3H).

-

Causality: This methyl group is attached to an sp²-hybridized carbon (C-3) of the aromatic pyrazole ring. This environment is more deshielded than a standard aliphatic methyl group (which appears ~0.9 ppm). The signal will be a singlet as there are no protons on adjacent atoms to cause splitting. In related pyrazole structures, methyl groups at the C-3 or C-5 positions typically resonate in this region. [5]

-

Summary of Predicted ¹H NMR Data

| Proton Assignment | Predicted δ (ppm) | Multiplicity | Integration | Coupling Constant (J, Hz) |

| H-5 (ring) | 7.5 – 7.8 | singlet (s) | 1H | N/A |

| H-7 (isopropyl CH) | 4.4 – 4.7 | septet (sept) | 1H | ~ 7.0 |

| H-6 (C3-CH₃) | 2.2 – 2.4 | singlet (s) | 3H | N/A |

| H-8/9 (isopropyl CH₃) | 1.4 – 1.6 | doublet (d) | 6H | ~ 7.0 |

PART 2: Predicted ¹³C NMR Spectrum Analysis

¹³C NMR spectroscopy provides information on the carbon framework of a molecule. Chemical shifts are highly sensitive to the electronic environment, hybridization, and substitution pattern of each carbon atom.

Detailed ¹³C NMR Shift Predictions

-

Pyrazole Ring Carbons:

-

C-3: δ ≈ 148 - 152 ppm. This carbon is attached to two nitrogen atoms and the C-methyl group. Its position adjacent to the electronegative nitrogens results in a significant downfield shift.

-

C-4: δ ≈ 90 - 95 ppm. This is the most unique signal. The direct attachment of the highly electronegative and heavy bromine atom causes a strong shielding effect (the "heavy atom effect"), shifting this carbon significantly upfield compared to an unsubstituted C-4. [6]For comparison, the C-4 in 4-bromo-3-methoxy-1-phenyl-1H-pyrazole appears at 82.0 ppm. [1]The electron-donating alkyl groups in our target molecule will likely shift this slightly downfield from that value.

-

C-5: δ ≈ 135 - 139 ppm. This carbon is attached to a nitrogen and is part of the aromatic system. Its chemical shift is expected to be in the typical range for an sp² carbon in a heteroaromatic ring. The deshielding effect from the adjacent bromine at C4 will contribute to its downfield position.

-

-

Isopropyl Group Carbons (N-CH(CH₃)₂):

-

Methine (C-7): δ ≈ 50 - 55 ppm. The C-7 methine carbon is directly bonded to the N1 nitrogen, which deshields it and moves it downfield into this characteristic region for N-alkyl carbons. [7][8] * Methyl (C-8/9): δ ≈ 21 - 24 ppm. These two methyl carbons are equivalent and appear in the typical aliphatic region. The slight deshielding is due to their proximity to the heterocyclic ring system. The non-equivalence of isopropyl methyl carbons can sometimes be observed due to conformational restrictions, but for a freely rotating group, a single peak is expected. [9]

-

-

Methyl Group Carbon (C-CH₃):

-

C-6: δ ≈ 12 - 15 ppm. This carbon is in a typical aliphatic environment for a methyl group attached to an sp² carbon and is expected to be the most upfield signal in the spectrum. [5]

-

Summary of Predicted ¹³C NMR Data

| Carbon Assignment | Predicted δ (ppm) |

| C-3 (ring) | 148 – 152 |

| C-5 (ring) | 135 – 139 |

| C-4 (ring, C-Br) | 90 – 95 |

| C-7 (isopropyl CH) | 50 – 55 |

| C-8/9 (isopropyl CH₃) | 21 – 24 |

| C-6 (C3-CH₃) | 12 – 15 |

PART 3: Self-Validating Experimental Protocol

To validate the predicted shifts, a rigorous and well-documented experimental approach is necessary. This protocol is designed to yield high-resolution, unambiguous spectra.

Step-by-Step Methodology for NMR Sample Acquisition

-

Sample Preparation:

-

Weigh approximately 10-15 mg of the purified 4-Bromo-1-isopropyl-3-methyl-1H-pyrazole sample directly into a clean, dry NMR tube.

-

Add approximately 0.6 mL of a deuterated solvent, such as Chloroform-d (CDCl₃) or Dimethyl sulfoxide-d₆ (DMSO-d₆). CDCl₃ is generally a good first choice for neutral organic molecules.

-

Add a small amount of Tetramethylsilane (TMS) as an internal standard for chemical shift referencing (δ = 0.00 ppm). [5]Alternatively, reference the spectrum to the residual solvent peak (e.g., CDCl₃ at 7.26 ppm for ¹H and 77.16 ppm for ¹³C). [10] * Cap the NMR tube and gently agitate or vortex until the sample is completely dissolved.

-

-

Instrument Setup and Calibration (Example: 500 MHz Spectrometer):

-

Insert the sample into the NMR magnet.

-

Lock the spectrometer onto the deuterium signal of the solvent.

-

Tune and match the probe for both the ¹H and ¹³C frequencies to ensure maximum sensitivity and signal quality.

-

Shim the magnetic field to achieve optimal homogeneity, aiming for a narrow and symmetrical peak shape for the TMS or residual solvent signal.

-

-

¹H NMR Spectrum Acquisition:

-

Experiment: Standard 1D proton experiment.

-

Pulse Angle: 30-45 degrees to allow for a shorter relaxation delay.

-

Spectral Width: ~16 ppm (e.g., from -2 to 14 ppm).

-

Acquisition Time: ~2-3 seconds.

-

Relaxation Delay (d1): 2 seconds.

-

Number of Scans: 8 to 16 scans, depending on sample concentration.

-

Processing: Apply a Fourier transform with an exponential window function (line broadening of ~0.3 Hz). Phase and baseline correct the spectrum. Integrate all signals and reference the spectrum to TMS at 0.00 ppm.

-

-

¹³C NMR Spectrum Acquisition:

-

Experiment: Standard 1D carbon experiment with proton decoupling (e.g., zgpg30).

-

Pulse Angle: 30 degrees.

-

Spectral Width: ~240 ppm (e.g., from -10 to 230 ppm).

-

Acquisition Time: ~1 second.

-

Relaxation Delay (d1): 2 seconds.

-

Number of Scans: 512 to 2048 scans, as ¹³C has a much lower natural abundance than ¹H.

-

Processing: Apply a Fourier transform with an exponential window function (line broadening of ~1-2 Hz). Phase and baseline correct the spectrum. Reference the spectrum to the solvent peak or TMS.

-

-

Structural Confirmation (Optional but Recommended):

-

Acquire 2D NMR spectra such as COSY (Correlation Spectroscopy) to confirm H-H couplings (e.g., the isopropyl CH-CH₃ correlation) and HSQC/HMBC (Heteronuclear Single Quantum Coherence/Heteronuclear Multiple Bond Correlation) to unambiguously assign proton signals to their directly attached carbons and map long-range C-H correlations, respectively.

-

References

-

Elguero, J., Goya, P., & Páez, J. A. (2011). A Computational Study of the NMR Chemical Shifts of Polynitropyrazoles. Magnetic Resonance in Chemistry, 49(9), 559-568. [Link]

-

American Chemical Society. (2024). Synthesis of Heterotriarylmethanes Catalyzed by Chiral Phosphoric Acid with 5-Aminopyrazole and Azadiene. The Journal of Organic Chemistry. [Link]

-

Banfi, D., & Patiny, L. (2008). : Resurrecting and processing NMR spectra on-line. Chimia, 62(4), 280-281. [Link]

-

Royal Society of Chemistry. (2016). [Ce(L-Pro)2]2 (Oxa) as a heterogeneous recyclable catalyst: Synthesis of pyrazoles under mild reaction conditions. RSC Advances. [Link]

-

Facey, G. (2008). Second Order 1H NMR Spectra of Isopropyl Groups. University of Ottawa NMR Facility Blog. [Link]

-

National Center for Biotechnology Information. (n.d.). 4-Bromopyrazole. PubChem. [Link]

-

Claramunt, R. M., et al. (2000). 1H and 13C NMR study of perdeuterated pyrazoles. Magnetic Resonance in Chemistry, 38(10), 879-883. [Link]

-

Chemistry LibreTexts. (2023). Interpreting C-13 NMR Spectra. [Link]

-

MDPI. (2001). 4-Bromo-3-methoxy-1-phenyl-1H-pyrazole. Molbank. [Link]

-

Abraham, R. J., & Reid, M. (2000). Proton chemical shifts in NMR. Part 10.1 Bromine and iodine substituent chemical shifts (SCS) and an analysis of the contributions to the SCS in halocyclohexanes. Journal of the Chemical Society, Perkin Transactions 2, (7), 1331-1340. [Link]

-

Clark, J. (n.d.). The background to C-13 NMR spectroscopy. Chemguide. [Link]

-

Irie, M., & Grant, D. M. (1974). Conformational origin of the nonequivalent carbon-13 NMR chemical shifts observed for the isopropyl methyl carbons in branched alkanes. Journal of the American Chemical Society, 96(20), 6432-6436. [Link]

-

Doc Brown's Chemistry. (n.d.). Interpreting the H-1 NMR spectrum of propan-2-ol. [Link]

-

ResearchGate. (2001). 4-Bromo-3-methoxy-1-phenyl-1H-pyrazole. [Link]

-

Bruix, M., et al. (1993). Protonation and phase effects on the NMR chemical shifts of imidazoles and pyrazoles: experimental results and GIAO calculations. New Journal of Chemistry, 17(1-2), 41-50. [Link]

-

Legon, A. C., & Lister, D. G. (2017). Halogen bonding properties of 4-iodopyrazole and 4-bromopyrazole explored by rotational spectroscopy and ab initio calculations. The Journal of Chemical Physics, 147(21), 214304. [Link]

-

nmrshiftdb2. (n.d.). Open NMR Database. [Link]

-

ACD/Labs. (n.d.). NMR Prediction Software. [Link]

Sources

- 1. mdpi.com [mdpi.com]

- 2. researchgate.net [researchgate.net]

- 3. University of Ottawa NMR Facility Blog: Second Order 1H NMR Spectra of Isopropyl Groups [u-of-o-nmr-facility.blogspot.com]

- 4. propan-2-ol low high resolution H-1 proton nmr spectrum of analysis interpretation of chemical shifts ppm spin spin line splitting H1 2-propanol 1-H nmr doc brown's advanced organic chemistry revision notes [docbrown.info]

- 5. rsc.org [rsc.org]

- 6. Proton chemical shifts in NMR. Part 10.1 Bromine and iodine substituent chemical shifts (SCS) and an analysis of the contributions to the SCS in halocyclohexanes - Journal of the Chemical Society, Perkin Transactions 2 (RSC Publishing) [pubs.rsc.org]

- 7. chem.libretexts.org [chem.libretexts.org]

- 8. chemguide.co.uk [chemguide.co.uk]

- 9. pubs.acs.org [pubs.acs.org]

- 10. pubs.acs.org [pubs.acs.org]

The Pyrazole Scaffold: A Privileged Motif in Modern Drug Discovery and its Therapeutic Targets

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Abstract

The pyrazole nucleus, a five-membered aromatic heterocycle containing two adjacent nitrogen atoms, has emerged as a "privileged scaffold" in medicinal chemistry. Its unique physicochemical properties, including the ability to act as both a hydrogen bond donor and acceptor, and its role as a bioisostere for other aromatic systems, have cemented its importance in the design of novel therapeutics.[1] Over the past decade, there has been a significant increase in the number of FDA-approved drugs containing a pyrazole core, targeting a wide array of clinical conditions from cancer and inflammation to cardiovascular and neurodegenerative diseases.[1][2] This guide provides a comprehensive overview of the key therapeutic targets for pyrazole-based compounds, delving into the mechanistic rationale for their inhibition and providing detailed, field-proven experimental protocols for their evaluation.

Introduction: The Versatility of the Pyrazole Ring in Drug Design

The pyrazole ring's utility in drug design stems from its versatile nature. It can serve as a bioisosteric replacement for aromatic rings like benzene, enhancing physicochemical properties such as solubility and lipophilicity.[1] Furthermore, the nitrogen atoms in the pyrazole ring can participate in crucial hydrogen bonding interactions within the active sites of target proteins, thereby improving binding affinity and potency.[1] This adaptability has led to the development of numerous successful drugs across various therapeutic areas.

This guide will explore the major classes of therapeutic targets for which pyrazole-based inhibitors have shown significant promise and clinical success. For each target, we will discuss the underlying pathology, the mechanism of action of the pyrazole inhibitors, and provide detailed protocols for assessing their therapeutic potential.

Kinase Inhibitors: A Dominant Arena for Pyrazole-Based Therapeutics

Protein kinases play a pivotal role in cellular signaling, and their dysregulation is a hallmark of many diseases, particularly cancer. The pyrazole scaffold has proven to be an exceptional framework for the design of potent and selective kinase inhibitors.

Janus Kinases (JAKs)

Therapeutic Rationale: The JAK-STAT signaling pathway is crucial for cytokine-mediated immune responses and hematopoiesis. Aberrant JAK activity is implicated in myeloproliferative neoplasms and inflammatory diseases like rheumatoid arthritis.

Mechanism of Action: Pyrazole-based JAK inhibitors, such as Ruxolitinib, act as ATP-competitive inhibitors, binding to the ATP-binding pocket of the kinase domain. The pyrazole core often forms key hydrogen bonds with hinge region residues of the kinase, such as GLU930 and LEU932 in JAK2, which is crucial for their inhibitory activity.[3]

Experimental Protocol: In Vitro JAK2 Kinase Inhibition Assay

This protocol outlines a typical in vitro assay to determine the inhibitory activity of a pyrazole compound against JAK2 kinase.

Materials:

-

Recombinant human JAK2 enzyme

-

ATP

-

Substrate peptide (e.g., a synthetic peptide with a tyrosine residue)

-

Kinase buffer (e.g., 40mM Tris-HCl pH 7.5, 20mM MgCl₂, 0.1mg/mL BSA)

-

Test pyrazole compound (dissolved in DMSO)

-

ADP-Glo™ Kinase Assay kit (Promega) or similar detection system

-

384-well plates

-

Plate reader capable of luminescence detection

Procedure:

-

Prepare serial dilutions of the test pyrazole compound in DMSO.

-

In a 384-well plate, add the test compound dilutions. Include a positive control (no inhibitor) and a negative control (no enzyme).

-

Add the JAK2 enzyme to all wells except the negative control.

-

Add the substrate peptide to all wells.

-

Initiate the kinase reaction by adding ATP to all wells.

-

Incubate the plate at 30°C for a predetermined time (e.g., 60 minutes).

-

Stop the reaction and detect the amount of ADP produced using the ADP-Glo™ Kinase Assay kit according to the manufacturer's instructions.

-

Measure the luminescence using a plate reader.

-

Calculate the percent inhibition for each compound concentration and determine the IC50 value by fitting the data to a dose-response curve.

Signaling Pathway: The JAK-STAT Pathway

Caption: The JAK-STAT signaling pathway and the point of inhibition by pyrazole-based compounds.

Bruton's Tyrosine Kinase (BTK)

Therapeutic Rationale: BTK is a key component of the B-cell receptor (BCR) signaling pathway, which is essential for B-cell proliferation, differentiation, and survival. Dysregulation of BTK signaling is implicated in B-cell malignancies such as chronic lymphocytic leukemia (CLL) and mantle cell lymphoma (MCL).

Mechanism of Action: Pyrazole-based BTK inhibitors like Ibrutinib are irreversible inhibitors that form a covalent bond with a cysteine residue (Cys481) in the active site of BTK. This irreversible binding leads to sustained inhibition of BTK activity.

Experimental Protocol: In Vitro BTK Kinase Inhibition Assay

This protocol describes a method to assess the inhibitory potential of a pyrazole compound against BTK.

Materials:

-

Recombinant human BTK enzyme

-

ATP

-

Substrate (e.g., Poly (4:1 Glu, Tyr))

-

Kinase Buffer (e.g., 40mM Tris, pH 7.5, 20mM MgCl₂, 0.1mg/ml BSA, 50μM DTT)[4]

-

Test pyrazole compound (in DMSO)

-

ADP-Glo™ Kinase Assay kit (Promega) or similar

-

384-well plates

-

Plate reader

Procedure:

-

Prepare serial dilutions of the test compound.

-

In a 384-well plate, add the test compound. Include positive (no inhibitor) and negative (no enzyme) controls.

-

Add the BTK enzyme to all wells except the negative control.

-

Add the substrate to all wells.

-

Initiate the reaction by adding ATP.

-

Incubate at 30°C for 15 minutes.[5]

-

Stop the reaction and measure ADP production using the ADP-Glo™ assay.[4][5][6]

-

Measure luminescence and calculate percent inhibition and IC50 values.

Anti-Inflammatory Agents: Targeting the Enzymes of Inflammation

Pyrazole-containing compounds have a long history as anti-inflammatory agents, with celecoxib being a prominent example.

Cyclooxygenase (COX) Enzymes

Therapeutic Rationale: COX enzymes (COX-1 and COX-2) are responsible for the synthesis of prostaglandins, which are key mediators of inflammation and pain. Selective inhibition of COX-2 is desirable as it is primarily induced during inflammation, while COX-1 is constitutively expressed and involved in homeostatic functions.

Mechanism of Action: Pyrazole-based COX-2 inhibitors like celecoxib are non-steroidal anti-inflammatory drugs (NSAIDs) that selectively bind to and inhibit the COX-2 enzyme, thereby blocking prostaglandin production.

Experimental Protocol: COX-2 Inhibitor Screening Assay

This protocol provides a method for screening pyrazole compounds for their ability to inhibit COX-2.

Materials:

-

Human recombinant COX-2 enzyme

-

Arachidonic acid (substrate)

-

COX Assay Buffer

-

Test pyrazole compound

-

Fluorometric probe (e.g., Amplex™ Red)

-

96-well black plates

-

Fluorescence plate reader

Procedure:

-

Prepare serial dilutions of the test compound.

-

In a 96-well plate, add the test compound. Include positive and negative controls.

-

Add the COX-2 enzyme to all wells except the negative control.

-

Add the fluorometric probe.

-

Initiate the reaction by adding arachidonic acid.

-

Incubate at 37°C for 5-10 minutes.

-

Measure the fluorescence (e.g., Ex/Em = 535/587 nm).

-

Calculate the percent inhibition and IC50 value.

Cardiovascular and Hematological Targets

The versatility of the pyrazole scaffold extends to the treatment of cardiovascular and hematological disorders.

Phosphodiesterase 5 (PDE5)

Therapeutic Rationale: PDE5 is an enzyme that degrades cyclic guanosine monophosphate (cGMP), a second messenger that mediates smooth muscle relaxation and vasodilation. Inhibition of PDE5 leads to increased cGMP levels, promoting vasodilation. This is the basis for its use in erectile dysfunction and pulmonary arterial hypertension.

Mechanism of Action: Pyrazole-based PDE5 inhibitors, such as sildenafil, are competitive inhibitors that bind to the catalytic site of PDE5, preventing the hydrolysis of cGMP.[1][7]

Experimental Protocol: PDE5 Inhibition Assay

This protocol details a method to measure the inhibitory effect of pyrazole compounds on PDE5 activity.

Materials:

-

Recombinant human PDE5 enzyme

-

cGMP (substrate)

-

Calf intestinal alkaline phosphatase (CIAP)

-

Reaction buffer

-

Test pyrazole compound

-

Malachite green reagent for phosphate detection

-

96-well plates

-

Spectrophotometer

Procedure:

-

Prepare serial dilutions of the test compound.

-

In a 96-well plate, add the test compound, PDE5 enzyme, and cGMP.[8]

-

Incubate at 37°C for 30 minutes.[8]

-

Add CIAP to convert the product GMP to guanosine and inorganic phosphate.

-

Stop the reaction and add the malachite green reagent.

-

Measure the absorbance at 630 nm.[8]

-

Calculate the percent inhibition and IC50 value.

Signaling Pathway: The cGMP-PDE5 Pathway

Caption: A simplified diagram of the coagulation cascade highlighting the central role of Factor Xa and its inhibition by pyrazole-based compounds. [9][10][11][12][13]

Oncology: Targeting DNA Repair and Hormone Signaling

In the field of oncology, pyrazole-based compounds have made a significant impact by targeting critical pathways involved in cancer cell survival and proliferation.

Poly (ADP-ribose) Polymerase (PARP)